

A Technical Guide to DL-Proline-d3 for Researchers

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Compound of Interest

Compound Name: DL-Proline-d3

Cat. No.: B1459637

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Introduction

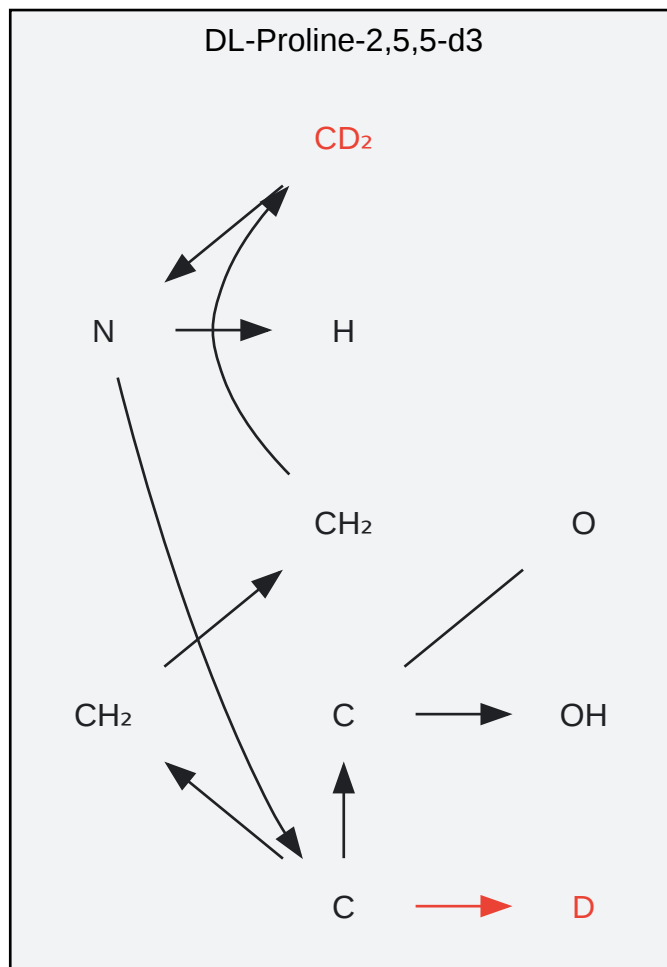
DL-Proline-d3 is the deuterium-labeled form of DL-Proline, a racemic mixture containing both D- and L-enantiomers of the amino acid proline.[1][2] Proline is a non-essential amino acid integral to the primary structure of proteins, particularly collagen.[3][4] In the field of analytical chemistry and drug development, stable isotope-labeled compounds like **DL-Proline-d3** are indispensable tools. The substitution of hydrogen atoms with their heavier, stable isotope, deuterium, imparts a greater mass without significantly altering the chemical properties of the molecule. This mass difference makes **DL-Proline-d3** an ideal internal standard for quantitative analysis using mass spectrometry techniques.[1][5]

The primary application of **DL-Proline-d3** is as an internal standard for the precise quantification of unlabeled proline in various biological matrices, such as serum, plasma, and tissue extracts, by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][5] Its use helps correct for sample loss during preparation and variations in instrument response, thereby ensuring the accuracy and reliability of analytical results. Deuterated compounds are also used as tracers to investigate the metabolic pathways and pharmacokinetics of drugs and endogenous molecules.[1][5]

Chemical Structure and Properties

DL-Proline-d3 is a proline molecule where three hydrogen atoms have been replaced by deuterium atoms. The common isotopologue is DL-Proline-2,5,5-d3, indicating deuterium

substitution at the alpha-carbon (position 2) and both hydrogens on the delta-carbon (position 5) of the pyrrolidine ring.[3][6]



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Caption: Chemical structure of L-Proline-2,5,5-d3. The DL- form is a racemic mixture of this and its D-enantiomer.

Data Presentation

The following table summarizes the key quantitative data for **DL-Proline-d3**.

Property	Value	Citations
Chemical Formula	C ₅ H ₆ D ₃ NO ₂	[1][3]
Molecular Weight	118.15 g/mol	[1]
CAS Number	784086-28-8	[1][6]
Appearance	White to off-white solid	[1]
Isotopic Purity	≥99 atom % D	[6]
Chemical Purity	≥99.5%	[7]
Common Isotopologue	DL-Proline-2,5,5-d3	[6]
Storage Conditions	Powder: -20°C (3 years), 4°C (2 years)	[1]

Experimental Protocols

Quantification of Proline in Serum using DL-Proline-d3 by LC-MS/MS

This protocol describes a general method for the quantification of proline in human serum using **DL-Proline-d3** as an internal standard (IS). The methodology is adapted from validated clinical chemistry procedures.[8]

1. Preparation of Stock and Working Solutions:

- Proline Stock Solution (10 mg/mL): Accurately weigh and dissolve unlabeled proline in ultrapure water.
- Internal Standard Stock Solution (2 mg/mL): Accurately weigh and dissolve **DL-Proline-d3** in ultrapure water.
- Internal Standard Working Solution (25 µg/mL): Dilute the IS stock solution with ultrapure water.
- Store all stock and working solutions at 4°C when not in use.[8]

2. Preparation of Calibration Standards and Quality Controls (QC):

- Prepare a series of calibration standards by spiking appropriate volumes of the proline stock solution into a surrogate blank serum (e.g., 4% Bovine Serum Albumin in Phosphate-Buffered Saline) to achieve a concentration range of 2.5 to 100 µg/mL.[8]
- Prepare QC samples at low, medium, and high concentrations (e.g., 4, 40, and 80 µg/mL) in the same manner.[8]

3. Sample Preparation and Extraction:

- To a 50 µL aliquot of each standard, QC, or serum sample, add 50 µL of the IS working solution (25 µg/mL).[8]
- Add 500 µL of ice-cold methanol to precipitate proteins.[8]
- Vortex the mixture vigorously for 30 seconds.
- Centrifuge the samples at 13,000 rpm for 15 minutes at room temperature to pellet the precipitated protein.[8]
- Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.[8]

4. LC-MS/MS Instrumentation and Conditions:

- Liquid Chromatography (LC):
 - Column: A chiral column such as a Phenomenex Lux 5u Cellulose-1 (250 x 4.6 mm) can be used for chromatographic separation.[8]
 - Mobile Phase: Isocratic elution with 40% methanol in 0.05% formic acid aqueous solution. [8]
 - Flow Rate: 0.8 mL/min.
 - Injection Volume: 10 µL.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization, Positive (ESI+).[8]
 - Detection: Multiple Reaction Monitoring (MRM).

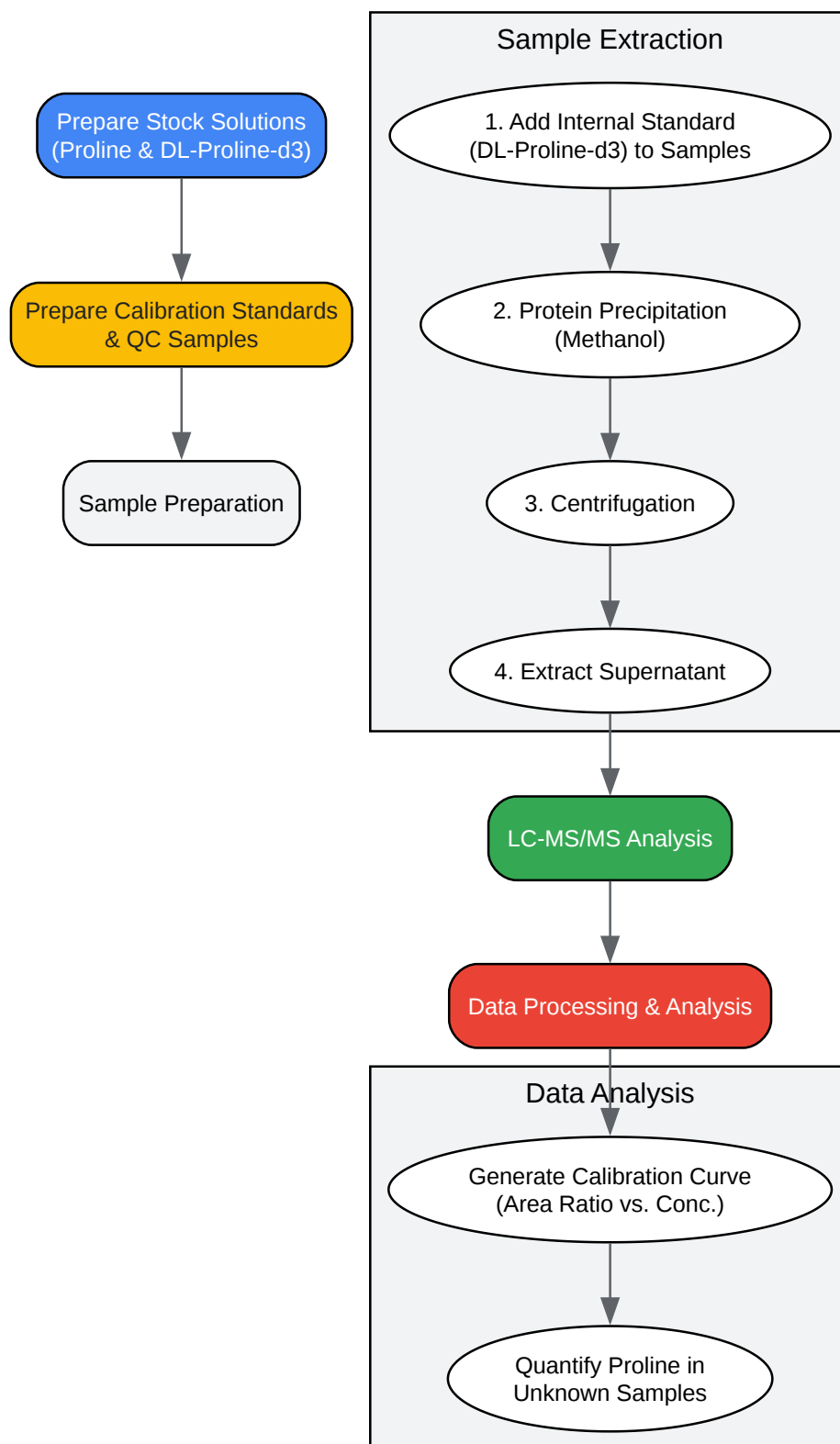
- MRM Transitions (Example):
- Proline: Q1: 116.1 m/z → Q3: 70.1 m/z
- **DL-Proline-d3** (IS): Q1: 119.1 m/z → Q3: 73.1 m/z
 - Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

5. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio (Proline/**DL-Proline-d3**) against the concentration of the calibration standards.
- Use a linear regression model to fit the data.
- Determine the concentration of proline in the unknown and QC samples by interpolating their peak area ratios from the calibration curve.

Logical and Experimental Workflows

The following diagram illustrates the general workflow for the quantitative analysis of proline using a deuterated internal standard.



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Caption: Workflow for proline quantification using **DL-Proline-d3** as an internal standard.

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